molecular formula C24H25N3O2S B11508011 5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11508011
M. Wt: 419.5 g/mol
InChI Key: PDBWETJYBXBGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyano group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cardiovascular and neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can affect various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness

5-cyano-4-(2-ethoxyphenyl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. The presence of the cyano and ethylsulfanyl groups may influence its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

5-cyano-4-(2-ethoxyphenyl)-6-ethylsulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O2S/c1-4-29-20-14-10-9-13-18(20)22-19(15-25)24(30-5-2)26-16(3)21(22)23(28)27-17-11-7-6-8-12-17/h6-14,22,26H,4-5H2,1-3H3,(H,27,28)

InChI Key

PDBWETJYBXBGAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.